molecular formula C13H17NO B3048594 N-Cyclohexylbenzamide CAS No. 1759-68-8

N-Cyclohexylbenzamide

Cat. No.: B3048594
CAS No.: 1759-68-8
M. Wt: 203.28 g/mol
InChI Key: KQJYDHWNYPRIRY-UHFFFAOYSA-N
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Description

N-Cyclohexylbenzamide: is an organic compound with the molecular formula C13H17NO . It is characterized by the presence of a benzamide group attached to a cyclohexyl ring. This compound is known for its crystalline structure and is often used as an intermediate in organic synthesis.

Mechanism of Action

Target of Action

N-Cyclohexylbenzamide is a complex organic compound that interacts with several targets within the body. It has been postulated that it inhibits the formation of reactive oxygen species (ros) by preventing the activity of nadph oxidase .

Mode of Action

The mode of action of this compound involves the inhibition of NADPH oxidase, which leads to a decrease in the formation of reactive oxygen species (ROS) . ROS are chemically reactive molecules that contain oxygen and play a crucial role in cell signaling and homeostasis. By inhibiting NADPH oxidase, this compound prevents the formation of ROS, which can lead to oxidative stress and cell death .

Biochemical Pathways

It is known that the compound’s action on nadph oxidase can impact various biochemical pathways related to oxidative stress . Oxidative stress occurs when there is an imbalance between the production of ROS and the ability of the body to counteract or detoxify their harmful effects through neutralization by antioxidants .

Pharmacokinetics

It has been suggested that the compound is metabolized by hydrolysis of the amide group to yield benzoic acid and cyclohexanol . This suggests that the compound may have good bioavailability.

Result of Action

The primary result of this compound’s action is the prevention of ROS formation, leading to a reduction in oxidative stress and cell death . This can have significant effects at the molecular and cellular levels, potentially impacting a variety of physiological processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Cyclohexylbenzamide can be synthesized through the reaction of benzoyl chloride with cyclohexylamine in the presence of a base such as pyridine. The reaction typically proceeds as follows:

C6H5COCl+C6H11NH2C6H5CONHC6H11+HCl\text{C6H5COCl} + \text{C6H11NH2} \rightarrow \text{C6H5CONHC6H11} + \text{HCl} C6H5COCl+C6H11NH2→C6H5CONHC6H11+HCl

The reaction is carried out under reflux conditions, and the product is purified by recrystallization from an appropriate solvent .

Industrial Production Methods: In industrial settings, this compound is produced using similar methods but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-Cyclohexylbenzamide can undergo oxidation reactions to form corresponding N-oxide derivatives.

    Reduction: The compound can be reduced to form N-cyclohexylbenzylamine using reducing agents such as lithium aluminum hydride.

    Substitution: It can participate in substitution reactions where the benzamide group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Various halogenating agents and nucleophiles.

Major Products Formed:

    Oxidation: this compound N-oxide.

    Reduction: N-Cyclohexylbenzylamine.

    Substitution: Derivatives with different functional groups replacing the benzamide group.

Scientific Research Applications

N-Cyclohexylbenzamide has several applications in scientific research:

Comparison with Similar Compounds

  • N-Cyclohexyl-2-(2-phenylethyl)benzamide
  • N-(3-methyl-cyclohexyl)benzamide
  • N-Cyclohexyl-2-methyl-3,5-dinitro-benzamide
  • 3-chloro-N-cyclohexyl-benzamide

Comparison: N-Cyclohexylbenzamide is unique due to its specific structure, which imparts distinct chemical and physical properties. Compared to its analogs, it may exhibit different reactivity and biological activity, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

N-cyclohexylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO/c15-13(11-7-3-1-4-8-11)14-12-9-5-2-6-10-12/h1,3-4,7-8,12H,2,5-6,9-10H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQJYDHWNYPRIRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70170042
Record name N-Cyclohexylbenzamide
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Molecular Weight

203.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1759-68-8
Record name N-Cyclohexylbenzamide
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Synthesis routes and methods I

Procedure details

18 g of cyclohexylamine was dissolved in 150 ml of benzene. To the resulting solution was very slowly added 20 g of benzoyl chloride with stirring at temperatures below 40° C. White crystals separated from the mixture, generating white smoke. The mixture was stirred for one hour and was then made alkaline by addition of pyridine thereto. The product was filtered with suction. Crude crystals melting at 142° C. to 144° C. were recrystallized from a mixture of methanol and ethanol (1:1 in volume), from which white needles melting at 144° C. to 145° C. separated. The yield was 84%.
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18 g
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150 mL
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20 g
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

Cyclohexylamine (8.5 mL, 0.1 mole) was added drop wise to a solution of benzoylchloride (1.17 mL, 10 mmol) in 35 mL of dry THF at 0° C. The reaction was then stirred at room temperature for 3 hours. After that time water was added and the mixture was poured onto crushed ice. A white solid precipitated. It was collected by filtration and rinsed thoroughly with water. The solid was then dried under vacuum (1.63 g, 80%). NMR 1H (ppm, CDCl3): 7.72 (d, J3=6.78 Hz, 2H), 7.48-7.36 (m, 3H), 6.02 (br. d., J3=6.58 Hz, 1H), 4.00-3.89 (m, 1H), 2.03-1.99 (m, 2H), 1.79-1.71 (m, 3H), 1.44-1.37 (m, 2H), 1.25-1.15 (m, 3H).
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8.5 mL
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1.17 mL
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35 mL
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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